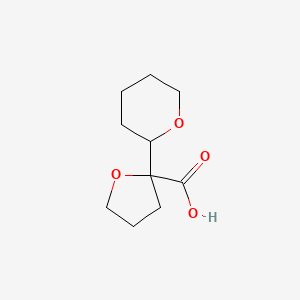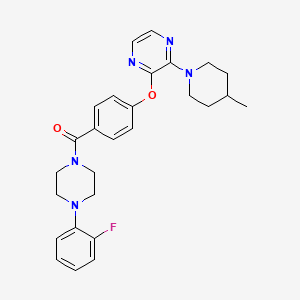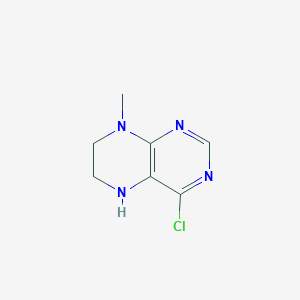
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine” is a chemical compound with the molecular formula C7H9ClN4. It has a molecular weight of 184.63 . It is typically stored at -10°C and comes in a powder form .
Molecular Structure Analysis
The InChI code for “4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine” is1S/C7H9ClN4/c1-4-2-9-5-6 (8)10-3-11-7 (5)12-4/h3-4,9H,2H2,1H3, (H,10,11,12)/t4-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine” is a powder that is stored at -10°C . Its molecular weight is 184.63 . Unfortunately, other physical and chemical properties like boiling point, solubility, and stability are not available in the current data.Aplicaciones Científicas De Investigación
- 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine serves as a synthetic reduced pterin cofactor for nitric oxide synthase (NOS). NOS is an enzyme involved in the production of nitric oxide (NO), a crucial signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response .
- This compound is less active than the natural cofactor tetrahydrobiopterin (BH4), but it still plays a role in the hydroxylation of aromatic amino acids. Phenylalanine, tyrosine, and tryptophan hydroxylases rely on pterin cofactors for their enzymatic activity. Understanding the interactions of 4-chloro-8-methyl-5,6,7,8-tetrahydropteridine with these enzymes can provide insights into metabolic pathways and potential therapeutic targets .
Nitric Oxide Synthase (NOS) Research
Amino Acid Hydroxylases
Safety and Hazards
The safety information for “4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Mecanismo De Acción
Target of Action
Similar compounds such as 6,7-dimethyl-5,6,7,8-tetrahydropterine are known to act as synthetic reduced pterin cofactors for nitric oxide synthetase, and for phenylalanine, tyrosine, and tryptophan hydroxylases . These enzymes play crucial roles in various biochemical processes, including the synthesis of neurotransmitters.
Mode of Action
It’s worth noting that similar compounds have been found to be less active than the natural cofactor, tetrahydrobiopterin (BH4) .
Propiedades
IUPAC Name |
4-chloro-8-methyl-6,7-dihydro-5H-pteridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-12-3-2-9-5-6(8)10-4-11-7(5)12/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPQAJLORDANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

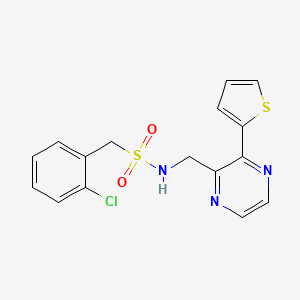

![(E)-N1-(pyridin-3-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2845853.png)

![2-Chloro-N-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2845856.png)


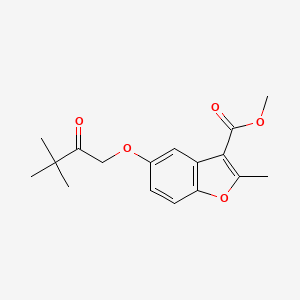
![4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol](/img/structure/B2845866.png)

![tert-butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate](/img/structure/B2845868.png)

